molecular formula C22H25N7O2 B4486634 N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B4486634
M. Wt: 419.5 g/mol
InChI Key: ODSMDLJACUYTIA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazinyl group, and a methoxy-methylphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridazinyl Group: This step often involves the reaction of hydrazine derivatives with appropriate diketones or aldehydes.

    Attachment of the Pyridinyl Group: This can be done through nucleophilic substitution reactions, where the pyridinyl group is introduced using pyridine derivatives.

    Final Coupling: The final step involves coupling the methoxy-methylphenyl moiety with the piperazine-pyridazinyl intermediate under conditions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating their signaling pathways.

    Ion Channel Interaction: Affecting the function of ion channels, leading to changes in cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-methylphenyl)dodecanamide: Similar in structure but with a different alkyl chain length.

    N-(2-methoxy-5-methylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide: Lacks the pyridazinyl group.

Uniqueness

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide is unique due to the presence of both the pyridazinyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and greater versatility in chemical reactions.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-5-6-19(31-2)18(14-16)25-22(30)29-12-10-28(11-13-29)21-8-7-20(26-27-21)24-17-4-3-9-23-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMDLJACUYTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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